molecular formula C40H28N6Ru+2 B13144868 (2,2'-Bipyridine)(2,2'-biquinoline)(1,10-phenanthroline)ruthenium(II)

(2,2'-Bipyridine)(2,2'-biquinoline)(1,10-phenanthroline)ruthenium(II)

Cat. No.: B13144868
M. Wt: 693.8 g/mol
InChI Key: XSIWSXAJVPHLSJ-UHFFFAOYSA-N
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Description

(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) is a complex compound that belongs to the family of ruthenium-polypyridine complexes. These complexes are known for their rich electrochemical and photophysical properties, making them attractive for various scientific and industrial applications . The compound consists of ruthenium(II) ion coordinated with three different ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 1,10-phenanthroline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) typically involves the reaction of ruthenium(II) chloride with the respective ligands in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center . The resulting complex is then purified using chromatographic techniques.

Industrial Production Methods

This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, ethanol, or water under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may regenerate the ruthenium(II) complex .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon light absorption, an electron is transferred from the ruthenium center to one of the ligands, creating an excited state. This excited state can participate in various photochemical and photophysical processes, including energy transfer, electron transfer, and the generation of reactive oxygen species . The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological studies or electron transfer in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) lies in its combination of three different ligands, which provides a unique set of photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics, as well as in catalytic processes where multiple coordination sites are beneficial .

Properties

Molecular Formula

C40H28N6Ru+2

Molecular Weight

693.8 g/mol

IUPAC Name

1,10-phenanthroline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+)

InChI

InChI=1S/C18H12N2.C12H8N2.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-8H;1-8H;/q;;;+2

InChI Key

XSIWSXAJVPHLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2]

Origin of Product

United States

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